molecular formula C9H10N4O4S B1458986 Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate CAS No. 1395493-33-0

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate

Cat. No. B1458986
CAS RN: 1395493-33-0
M. Wt: 270.27 g/mol
InChI Key: GHPOKHBQTJQLBX-UHFFFAOYSA-N
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Description

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate, also known as NPC1161B, is a chemical compound that has been the focus of extensive research due to its potential implications in various fields of research and industry. It has a molecular formula of C9H10N4O4S and a molecular weight of 270.27 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate can be represented by the SMILES string S=C (NC (OCC)=O)NC (N=C1)=CC=C1C . This representation provides a way to visualize the compound’s structure using a linear string of symbols.

Scientific Research Applications

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) is extensively utilized as a sterilizing agent for medical devices, showcasing a significant application area for ethylating agents in sterilization processes. EO's mechanism of action involves alkylation of DNA and proteins, which is lethal to microorganisms. This process is critical in ensuring the sterility of medical devices and equipment, emphasizing the importance of ethylating agents in healthcare settings. The review by Mendes, Brandão, and Silva (2007) highlights the advancements in EO sterilization techniques, addressing the mechanism of EO action, its toxicity, and the development of efficient sterilization cycles. The emphasis on cycle design and validation underpins the significance of tailored sterilization processes for diverse medical devices, underscoring the role of chemical agents in enhancing public health safety (Mendes, Brandão, & Silva, 2007).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a compound related by functionality to the query, has been extensively studied for its occurrence in fermented foods and beverages. EC is recognized for its carcinogenic potential, prompting research into its formation mechanisms, presence in consumables, and methods for its reduction. Weber and Sharypov (2009) provide a comprehensive review of ethyl carbamate's genotoxic and carcinogenic properties across species, including its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC). The review delves into the chemical pathways leading to EC formation in various fermented products and outlines strategies to mitigate its levels, reflecting on the significance of chemical safety in food and beverage production (Weber & Sharypov, 2009).

properties

IUPAC Name

ethyl N-[(5-nitropyridin-2-yl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S/c1-2-17-9(14)12-8(18)11-7-4-3-6(5-10-7)13(15)16/h3-5H,2H2,1H3,(H2,10,11,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOKHBQTJQLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148037
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1395493-33-0
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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